

Application Note & Protocol: M-1121 Treatment in a Disseminated Leukemia Animal Model

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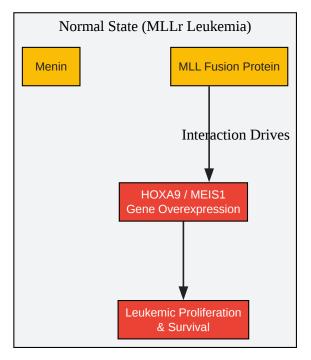
Audience: Researchers, scientists, and drug development professionals.

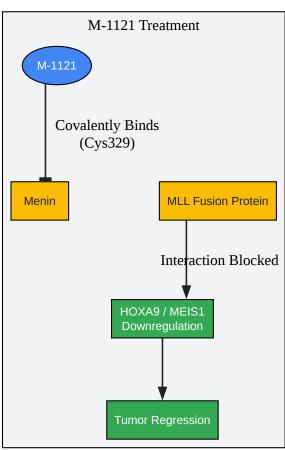
Abstract: This document provides detailed application notes and protocols for evaluating the efficacy of M-1121, an orally bioavailable, covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, in a disseminated mouse model of MLL-rearranged (MLLr) leukemia. M-1121 acts by covalently binding to Cysteine 329 within the MLL binding pocket of menin, disrupting the interaction essential for the leukemogenic activity of MLL fusion proteins.[1][2][3] This inhibition leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, potently suppressing the growth of MLLr leukemia cells.[1][3][4] The following sections detail the mechanism of action, in vitro potency, and a comprehensive in vivo protocol for assessing M-1121's anti-tumor activity in a disseminated MV4;11 xenograft model.

Mechanism of Action: M-1121 in MLL-Rearranged Leukemia

In MLL-rearranged leukemias, the fusion of the MLL gene with a partner gene produces an oncogenic MLL fusion protein.[1] This fusion protein requires interaction with the scaffold protein menin to drive the overexpression of genes like HOXA9 and MEIS1, which are critical for leukemic transformation and maintenance.[1][4] M-1121 selectively targets and disrupts this critical menin-MLL interaction. By forming a covalent bond, it effectively inhibits the signaling pathway responsible for leukemic cell proliferation.[1][2][5]







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Caption: Mechanism of M-1121 action in MLL-rearranged leukemia.

In Vitro Activity of M-1121

M-1121 demonstrates high potency and selectivity for leukemia cell lines harboring MLL translocations, with minimal effect on MLL wild-type cells.[1][6] Its activity is confirmed by both potent inhibition of cell proliferation and dose-dependent suppression of key target gene expression.[1]

Table 1: Anti-proliferative Activity of M-1121 in MLLr Cell Lines



Cell Line	Leukemia Type	M-1121 IC50 (nM)	Reference
MV4;11	AML (MLL-AF4)	10.3	[6]

| MOLM-13 | AML (MLL-AF9) | 51.5 |[6] |

Table 2: Effect of M-1121 on Target Gene Expression in MV4;11 Cells

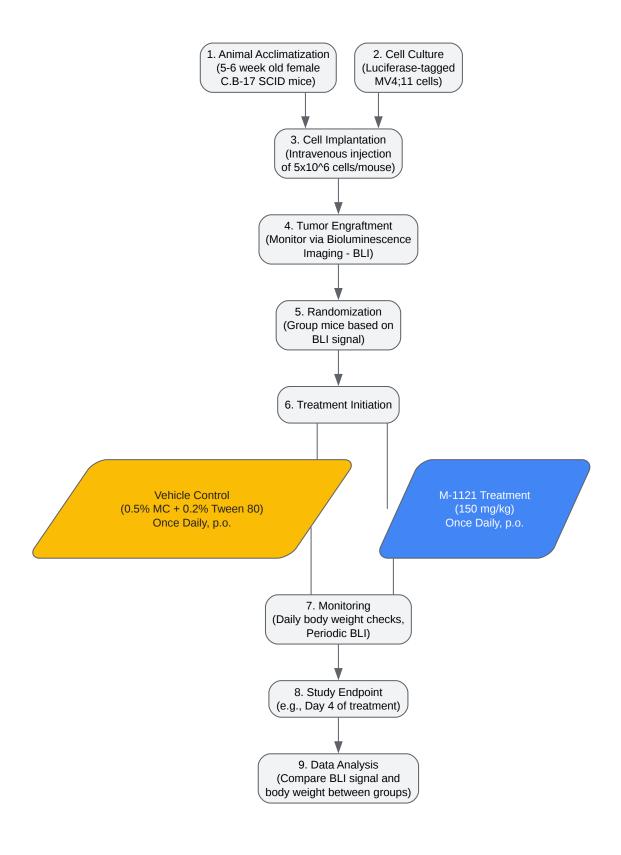
Target Gene	Effect	Effective Concentration	Reference
НОХА9	Dose-dependent downregulation	As low as 10 nM	[1]

| MEIS1 | Dose-dependent downregulation | As low as 30 nM \mid [1] |

Protocol: In Vivo Efficacy in a Disseminated MV4;11 Xenograft Model

This protocol describes the establishment of a disseminated acute myeloid leukemia model using luciferase-tagged MV4;11 cells and subsequent treatment with M-1121.





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Caption: Experimental workflow for M-1121 efficacy testing.



3.1. Materials

Reagent/Material	Description/Vendor	
Animal Model	5-6 week old female C.B17 SCID mice	
Cell Line	Luciferase-tagged MV4;11 human AML cells	
Vehicle	0.5% Methylcellulose (MC, 400cP) + 0.2% Tween 80 in sterile water	
Test Article	M-1121, prepared as a suspension in the vehicle	
Cell Culture Media	RPMI-1640, 10% FBS, 1% Penicillin- Streptomycin	
Other Reagents	PBS (sterile, Ca ²⁺ /Mg ²⁺ -free), Trypan Blue, D- Luciferin	

3.2. Experimental Procedure

- Animal Handling and Acclimatization:
 - House C.B.-17 SCID mice under specific pathogen-free conditions.
 - Allow for a minimum of one week of acclimatization before starting the experiment.
- Cell Preparation:
 - Culture luciferase-tagged MV4;11 cells in standard conditions (37°C, 5% CO₂).
 - Harvest cells during the logarithmic growth phase.
 - Perform a cell count using Trypan Blue to ensure high viability (>95%).
 - Resuspend cells in sterile, serum-free PBS at a final concentration of 25 x 106 cells/mL.
- Establishment of Disseminated Leukemia Model:



- \circ On Day 0, inject each mouse intravenously (via tail vein) with 200 μ L of the cell suspension (5 x 10⁶ cells per mouse).
- Monitor mice for signs of successful engraftment, which can be confirmed by bioluminescence imaging (BLI).
- Tumor Burden Monitoring and Grouping:
 - Perform baseline BLI scans approximately 7-10 days post-injection, or once a detectable tumor burden is established.
 - Administer D-Luciferin (e.g., 150 mg/kg, intraperitoneally) to each mouse 10 minutes before imaging.
 - Randomize mice into treatment and vehicle groups based on the whole-body bioluminescence signal to ensure an even distribution of tumor burden.
- Drug Administration:
 - Prepare a suspension of M-1121 in the vehicle (0.5% MC + 0.2% Tween 80) at the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 10 mL/kg volume).
 - Administer M-1121 (150 mg/kg) or vehicle control via oral gavage (p.o.) once daily.[1]
- Efficacy Assessment:
 - Record the body weight of each animal daily to monitor for toxicity.[1]
 - Perform whole-body BLI at specified time points (e.g., before the first dose and after the last dose) to quantify tumor burden.
 - Analyze the BLI data by measuring the total photon flux (photons/second) for each animal.
- 3.3. Summary of In Vivo Study Parameters

Table 3: M-1121 Efficacy Study in Disseminated MV4;11 Model



Parameter	Description	Reference
Animal Model	C.B17 SCID mice with disseminated MV4;11-Luc xenografts	[1]
Drug	M-1121	[1]
Dose	150 mg/kg	[1]
Route	Oral gavage (p.o.)	[1]
Schedule	Once daily for 4 days	[1]
Primary Outcome	Reduction in whole-body bioluminescence signal	[1]

| Tolerability | No significant changes in body weight observed |[1] |

Conclusion

M-1121 is a potent and selective covalent inhibitor of the menin-MLL interaction, demonstrating significant anti-tumor activity in preclinical models of MLLr leukemia.[1] The protocols outlined in this document provide a robust framework for evaluating the in vivo efficacy of M-1121 in a disseminated leukemia model, a clinically relevant setting. The treatment regimen of 150 mg/kg once daily was well-tolerated and resulted in the regression of disseminated tumors, supporting the development of M-1121 as a promising oral therapy for patients with MLL-rearranged leukemias.[1][2]

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